molecular formula CHCl3 B151607 Chloroform CAS No. 67-66-3

Chloroform

Cat. No. B151607
CAS RN: 67-66-3
M. Wt: 119.37 g/mol
InChI Key: HEDRZPFGACZZDS-UHFFFAOYSA-N
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Description

Chloroform, also known as trichloromethane, is a colorless, volatile, and dense liquid with a distinct sweet smell. It is an organic compound with the formula CHCl₃ and has been historically used as an anesthetic. However, its use has declined due to its role as an environmental pollutant and its potential health hazards .

Synthesis Analysis

Chloroform can be synthesized through the photochemical reaction of a mixture containing acetone and dimethylsulfoxide (DMSO), where it acts as a hydrogen bond donor in the formation of hydrogen-bonded complexes . Additionally, it can be produced electrochemically from carbon tetrachloride under mild conditions, with high selectivity and efficiency, suggesting potential for industrial processes .

Molecular Structure Analysis

The molecular structure of chloroform has been studied extensively. For instance, trichloromethyl chloroformate, a derivative of chloroform, exhibits a synperiplanar orientation of the C-O single bond relative to the C=O double bond, with a conformational form having Cs symmetry . This detailed understanding of chloroform's molecular structure is crucial for its various applications in chemical synthesis.

Chemical Reactions Analysis

Chloroform participates in a variety of chemical reactions. It can act as a photochemical molecular storage, releasing synthetically important chemicals such as Cl₂, HCl, and COCl₂ upon decomposition . It also serves as a carbon monoxide precursor in palladium-catalyzed aminocarbonylation reactions , and as a hydrogen atom donor in Barton reductive decarboxylation reactions . Furthermore, chloroform can be converted to hydrochloric acid through reactions with hydrogen and water vapor .

Physical and Chemical Properties Analysis

Chloroform's physical properties include a boiling point of 61.2°C and a density of 1.489 g/cm³. Chemically, it can form chloroformates in situ when exposed to light in the presence of an alcohol, which can then be converted to carbonates and carbamates . It is also capable of undergoing reductive dechlorination by a Dehalobacter population, which uses it as an electron acceptor in a respiratory process . The solute-solvent complex dynamics of chloroform with acetone and DMSO have been characterized using two-dimensional IR chemical exchange spectroscopy, revealing rapid interconversion between complexes .

Scientific Research Applications

Antimicrobial Properties

Chloroform extracts from plants like Clerodendrum infortunatum have shown significant antimicrobial activity against bacteria and fungi, suggesting their potential in developing new antibacterial and antifungal agents (Waliullah et al., 2015).

Material Science

In the field of material science, chloroform is used as a solvent for poly(3-hexylthiophene) in field-effect transistors. It plays a role in determining the crystallization time during the spin-coating process, which is crucial for the field-effect mobilities of films (Chang et al., 2004).

Historical Medical Applications

John Snow's work in the mid-19th century is a historical example of chloroform's application in medicine, notably in developing inhalation anesthesia and understanding cholera transmission (Joy, 2004).

Environmental Applications

Chloroform formation during wastewater disinfection is a subject of environmental studies. Understanding its formation helps in controlling emissions and assessing risks related to its carcinogenic potential (Rebelo et al., 2016).

Energy and Fuel Cells

Chloroform has been studied for its role in microbial fuel cells, particularly as a methanogenesis suppressor, which can increase power generation efficiency (Bagchi & Behera, 2021).

Household Chemicals

The formation of chloroform from the use of hypochlorite-containing detergents in dishwashers has been assessed. This understanding is important for evaluating the exposure to trihalomethanes in domestic environments (Olson & Corsi, 2004).

Remediation Techniques

Studies have explored the feasibility of chloroform degradation through alkaline hydrolysis, offering novel strategies for environmental remediation using construction wastes (Torrentó et al., 2014).

Plasma Treatment

The degradation of chloroform using plasma corona discharge, an advanced oxidation process, shows promise in environmental remediation applications (Jose et al., 2019).

Analytical Chemistry

Chloroform's role as a common solvent in biophysical studies and its influence on the structure and dynamics of proteins have been a topic of research, contributing significantly to analytical chemistry (Lamoureux et al., 2009).

Groundwater Contamination

Chloroform is a notable groundwater contaminant, and studies have focused on chemically converting it into less toxic forms, highlighting the potential of catalysis in water treatment (Velazquez et al., 2013).

DNA Extraction

In genomic studies, chloroform is used in DNA extraction procedures, which is crucial for high-throughput genomic analysis and DNA banking (Psifidi et al., 2015).

Safety And Hazards

Chloroform can harm the eyes, skin, liver, kidneys, and nervous system . Chloroform can be toxic if inhaled or swallowed . Exposure to chloroform may also cause cancer .

Future Directions

The main objective of future research is the development of a chloroform formation model, a tool to be applied in reclaimed wastewaters to predict the range of chloroform formation and to adjust disinfection practices . The chloroform used as a precursor in the new method is easy to store safely and the chemical reaction can be controlled by exposure to light .

properties

IUPAC Name

chloroform
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InChI

InChI=1S/CHCl3/c2-1(3)4/h1H
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InChI Key

HEDRZPFGACZZDS-UHFFFAOYSA-N
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Canonical SMILES

C(Cl)(Cl)Cl
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Molecular Formula

CHCl3
Record name CHLOROFORM
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DSSTOX Substance ID

DTXSID1020306
Record name Chloroform
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Molecular Weight

119.37 g/mol
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Physical Description

Chloroform appears as a clear colorless liquid with a characteristic odor. Denser (12.3 lb / gal) than water and slightly soluble in water. Hence sinks in water. Nonflammable under most conditions, but burns under extreme conditions. May cause illness by inhalation, skin absorption or ingestion. Used as a solvent, to make other chemicals, as a fumigant., Liquid, Colorless liquid with a pleasant odor; [NIOSH], VOLATILE COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR., Colorless liquid with a pleasant odor.
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Boiling Point

143 °F at 760 mmHg (EPA, 1998), 61.12 °C, 61.00 to 62.00 °C. @ 760.00 mm Hg, 62 °C, 143 °F
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Record name Chloroform
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Flash Point

None (EPA, 1998)
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Solubility

less than 1 mg/mL at 66 °F (NTP, 1992), In water, 7.95X10+3 mg/L at 25 °C, Highly soluble in water, One mL dissolves in about 200 mL water at 25 °C, Miscible with alcohol, benzene, ether, petroleum ether, carbon tetrachloride, carbon disulfide, oils, For more Solubility (Complete) data for Chloroform (6 total), please visit the HSDB record page., 7.95 mg/mL at 25 °C, Solubility in water, g/100ml at 20 °C: 0.8, (77 °F): 0.5%
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Density

1.4832 at 68 °F (EPA, 1998) - Denser than water; will sink, 1.4788 g/cu cm at 25 °C, Density: 1.484 at 20 °C/20 °C, An alcholic solution of chloroform containing 6% by volume of chloroform, corresponding to 10.5% by weight and approximately 89% absolute alcohol by volume. Colorless, clear liquid. Chloroform odor. Density: approximately 0.85 /Spirit of chloroform/, Relative density of the vapour/air-mixture at 20 °C (air = 1): 1.7, 1.48
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Vapor Density

4.12 (EPA, 1998) - Heavier than air; will sink (Relative to Air), 4.12 (Air = 1), Relative vapor density (air = 1): 4.12, 4.12
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Vapor Pressure

100 mmHg at 50.72 °F (EPA, 1998), 197.0 [mmHg], VP: 100 mm Hg at 10.4 °C, 197 mm Hg at 25 °C, Vapor pressure, kPa at 20 °C: 212, 160 mmHg
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Mechanism of Action

The feasibility of an oxygen-independent mechanism of chloroform bioactivation was indicated by the covalent binding to lipid and protein occurring in anaerobic incubations of chloroform and microsomes in the presence of NADPH. Under these conditions, the loss of cytochrome p450 and the inhibition of related mono-oxygenases were also observed. The chloroform anoxic biotransformation was negligible in uninduced microsomes and seemed to be catalyzed mainly by phenobarbital-inducible p450 isozymes. Biotransformation could also be supported by NADH as the source of reducing equivalents. Anaerobic metabolism of chloroform led to decreased levels of the main phenobarbital-induced p450 isozymes even at low chloroform concentration, and did not affect benzo(a)pyrene hydroxylase activity. These effects were not decreased by thiolic compounds. The oxidation products of chloroform caused a general impairment of the monoxygenase system, probably related to the formation of protein aggregates with very high molecular weight. In the presence of physiological concentrations of GSH, the targets of aerobically-produced metabolite were lipids, and, to a smaller extent, p450. At low chloroform concentrations and/or in the presence of GSH, the most changes to microsomal structures seemed to be produced by the reductively-formed intermediates.
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Impurities

Contains the following stabilizer(s): 2-Methyl-2-butene (>/=0.001 to
Record name Chloroform
Source Hazardous Substances Data Bank (HSDB)
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Product Name

Chloroform

Color/Form

Highly refractive, nonflammable, heavy, very volatile liquid, Clear, colorless liquid, Colorless, highly refractive, heavy volatile liquid.

CAS RN

67-66-3
Record name CHLOROFORM
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Melting Point

-82.3 °F (EPA, 1998), -63.47 °C, -63.2 °C, -64 °C, -82 °F
Record name CHLOROFORM
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Record name Chloroform
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Chloroform
Reactant of Route 2
Chloroform

Citations

For This Compound
3,180,000
Citations
A McCulloch - Chemosphere, 2003 - Elsevier
The chloroform flux through the environment is apparently constant at some 660±220 Ggyr −1 (±1σ) and about 90% of the emissions are natural in origin: the largest single source being …
Number of citations: 183 www.sciencedirect.com
F Laturnus, KF Haselmann, T Borch, C Grøn - Biogeochemistry, 2002 - Springer
… provides an overview on chloroform released by terrestrial sources. Chloroform is a major … Volcanism may also be a significant natural source of chloroform because the chloroform …
Number of citations: 138 link.springer.com
MN McDonald, DE Vire - Journal of endodontics, 1992 - Elsevier
… This article reviews the role chloroform has played in … of chloroform use in the operatory. Due to a Food and Drug Administration ban on drugs and cosmetics containing chloroform, …
Number of citations: 109 www.sciencedirect.com
P Watts, G Long, ME Meek - 2004 - books.google.com
Page 1 This report contains the collective views of an international group of experts and does not necessarily represent the decisions or the stated policy of the United Nations …
Number of citations: 12 books.google.com
IG Tironi, WF Van Gunsteren - Molecular Physics, 1994 - Taylor & Francis
… models, which inhibits a direct comparison of their properties; (2) a number of chloroform … of simple chloroform models, we present a comparison between three chloroform models found …
Number of citations: 177 www.tandfonline.com
J Fawell - Food and chemical toxicology, 2000 - Elsevier
… form chloroform, bromodichloromethane, chlorodibromomethane and bromoform. Chloroform … The weight of evidence suggests that chloroform is non-genotoxic and there are data, for …
Number of citations: 108 www.sciencedirect.com
H Gallard, U Von Gunten - Environmental Science & Technology, 2002 - ACS Publications
… in chlorine, and first-order in chloroform precursors. The corresponding rate constants varied … of chloroform formation is the chlorination of the chlorinated ketones. Yields of chloroform …
Number of citations: 430 pubs.acs.org
A Wennberg, D Ørstavik - Dental Traumatology, 1989 - Wiley Online Library
… Nevertheless, chloroform is also used to facilitate the removal of gutta-percha of … chloroform for this purpose. Therefore, the aim of this study was to investigate alternatives to chloroform …
Number of citations: 135 onlinelibrary.wiley.com
M Cappelletti, D Frascari, D Zannoni, S Fedi - Applied microbiology and …, 2012 - Springer
Chloroform (CF) is largely produced by both anthropogenic and natural sources. It is detected in ground and surface water sources and it represents the most abundant halocarbon in …
Number of citations: 131 link.springer.com
MAK Khalil, RA Rasmussen - Atmospheric Environment, 1999 - Elsevier
… of chloroform at locations in the polar, middle, and tropical latitudes of each hemisphere. In addition to these long-term sites, we measured chloroform … emissions of chloroform at various …
Number of citations: 72 www.sciencedirect.com

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